molecular formula C14H20N2 B11891930 1-(3-Methyl-5-vinylpyridin-2-yl)azepane

1-(3-Methyl-5-vinylpyridin-2-yl)azepane

Cat. No.: B11891930
M. Wt: 216.32 g/mol
InChI Key: BDVXDRREMARJSW-UHFFFAOYSA-N
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Description

1-(3-Methyl-5-vinylpyridin-2-yl)azepane is a heterocyclic compound featuring a seven-membered azepane ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane typically involves the cyclization of linear precursors. One common method is the photochemical dearomative ring expansion of nitroarenes, which involves the conversion of the nitro group into a singlet nitrene under blue light irradiation. This process occurs at room temperature and transforms a six-membered benzenoid framework into a seven-membered ring system . Another approach involves the Beckmann rearrangement of functionalized piperidones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and tailored to the needs of the manufacturer.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-5-vinylpyridin-2-yl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azepane ring to more saturated derivatives.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce more saturated azepane derivatives.

Scientific Research Applications

1-(3-Methyl-5-vinylpyridin-2-yl)azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-5-vinylpyridin-2-yl)azepane involves its interaction with specific molecular targets and pathways. The compound’s azepane ring can interact with biological receptors, enzymes, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered nitrogen heterocycle commonly found in medicinal chemistry.

    Pyrrolidine: A five-membered nitrogen heterocycle also frequently used in drug discovery.

    Azepane: The parent seven-membered nitrogen heterocycle.

Uniqueness

1-(3-Methyl-5-vinylpyridin-2-yl)azepane is unique due to its combination of a seven-membered azepane ring with a pyridine ring, providing distinct structural and electronic properties. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel materials and pharmaceuticals .

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-(5-ethenyl-3-methylpyridin-2-yl)azepane

InChI

InChI=1S/C14H20N2/c1-3-13-10-12(2)14(15-11-13)16-8-6-4-5-7-9-16/h3,10-11H,1,4-9H2,2H3

InChI Key

BDVXDRREMARJSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCCCC2)C=C

Origin of Product

United States

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